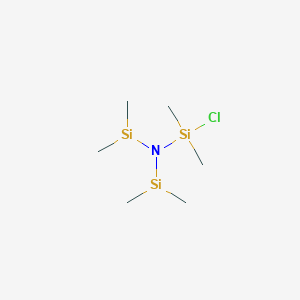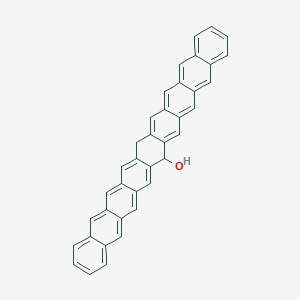
8,19-Dihydrononacen-8-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,19-Dihydrononacen-8-OL is a complex organic compound with a unique structure that has garnered interest in various scientific fields This compound is characterized by its nonacen framework, which is a polycyclic structure, and the presence of a hydroxyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,19-Dihydrononacen-8-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of palladium-catalyzed reactions can facilitate the formation of the nonacen framework. The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8,19-Dihydrononacen-8-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the nonacen framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Scientific Research Applications
8,19-Dihydrononacen-8-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism by which 8,19-Dihydrononacen-8-OL exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nonacen framework can interact with enzymes and receptors, modulating various biochemical pathways. These interactions are crucial for the compound’s biological and therapeutic activities .
Comparison with Similar Compounds
Isolongifolan-8-ol: Shares a similar hydroxyl group but has a different polycyclic structure.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position but has a quinoline framework.
Uniqueness: 8,19-Dihydrononacen-8-OL is unique due to its specific nonacen framework and the position of the hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
919272-99-4 |
|---|---|
Molecular Formula |
C38H24O |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
nonacyclo[20.16.0.03,20.05,18.07,16.09,14.024,37.026,35.028,33]octatriaconta-1(38),3,5,7,9,11,13,15,17,19,22,24,26,28,30,32,34,36-octadecaen-2-ol |
InChI |
InChI=1S/C38H24O/c39-38-36-20-32-15-28-11-24-7-3-1-5-22(24)9-26(28)13-30(32)17-34(36)19-35-18-31-14-27-10-23-6-2-4-8-25(23)12-29(27)16-33(31)21-37(35)38/h1-18,20-21,38-39H,19H2 |
InChI Key |
RQNRLTZZFMQJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C2C(C6=CC7=CC8=CC9=CC=CC=C9C=C8C=C7C=C61)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


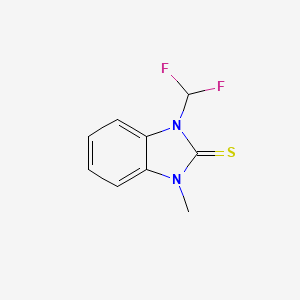
![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)
![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)
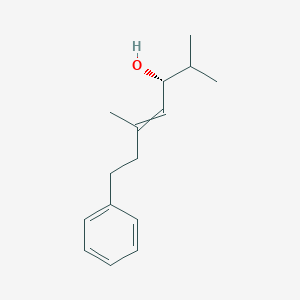
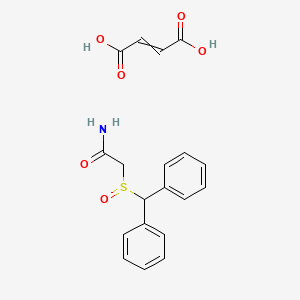
![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)
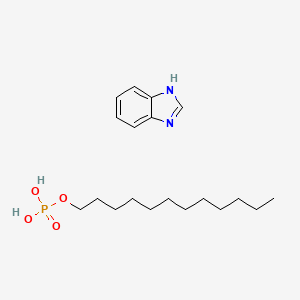
phosphanium bromide](/img/structure/B14193416.png)
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)
![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)
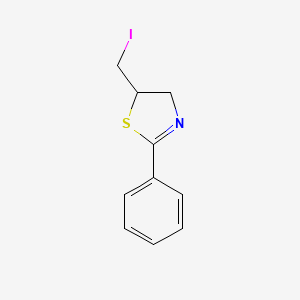
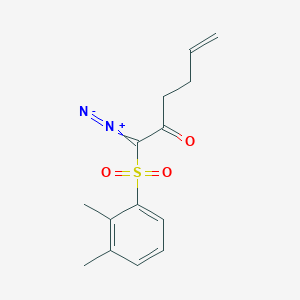
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)
